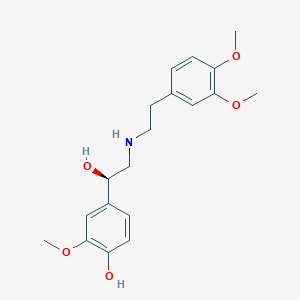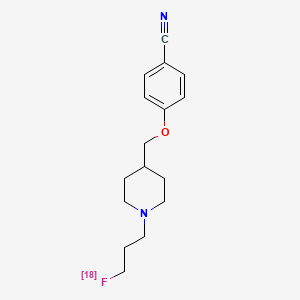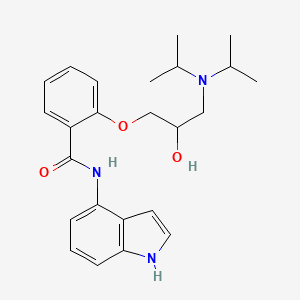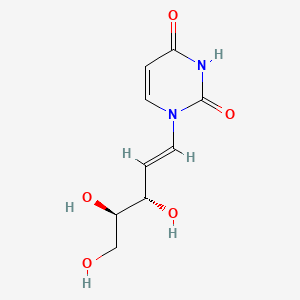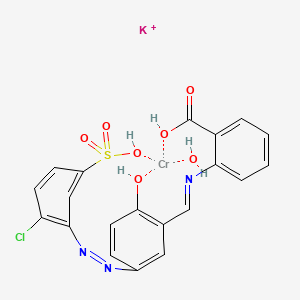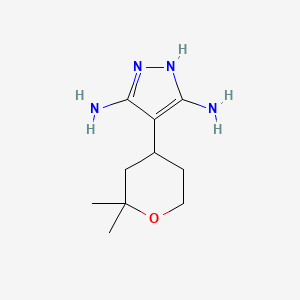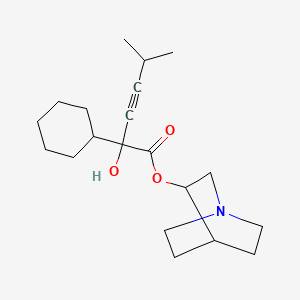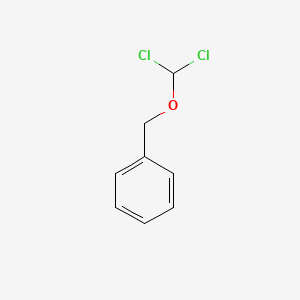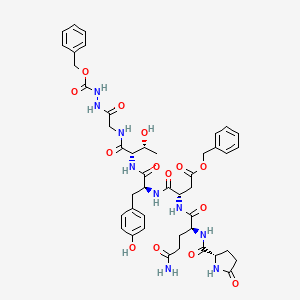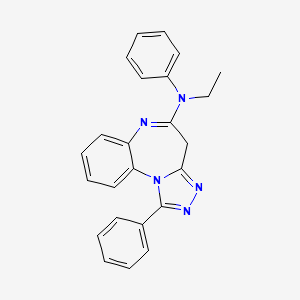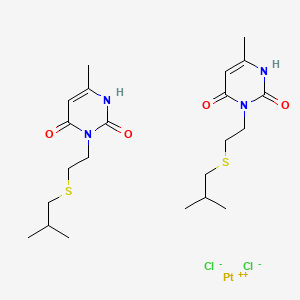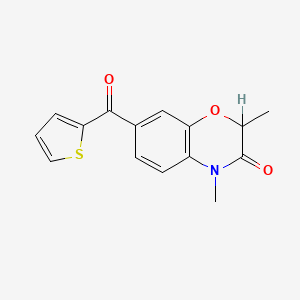
Hydroxy(triphenyl)borate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy(triphenyl)borate(1-) is an organoboron compound with the molecular formula C18H16BO. It is characterized by a boron atom bonded to three phenyl groups and one hydroxyl group, resulting in a negatively charged borate ion. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy(triphenyl)borate(1-) can be synthesized through the reaction of triphenylborane with water or hydroxide ions. The reaction typically involves the following steps:
- Dissolution of triphenylborane in an organic solvent such as tetrahydrofuran (THF).
- Addition of water or a hydroxide source (e.g., sodium hydroxide) to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation of the product by filtration or crystallization .
Industrial Production Methods
In an industrial setting, the production of hydroxy(triphenyl)borate(1-) may involve large-scale reactions using similar methods. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
Hydroxy(triphenyl)borate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylborate esters.
Reduction: It can be reduced to form borohydride derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkylating agents (e.g., alkyl halides) are employed.
Major Products
Oxidation: Triphenylborate esters.
Reduction: Borohydride derivatives.
Substitution: Various substituted borate compounds.
Scientific Research Applications
Hydroxy(triphenyl)borate(1-) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is employed in the study of boron-containing biomolecules and their interactions.
Medicine: Research into boron-based drugs and their potential therapeutic effects often involves hydroxy(triphenyl)borate(1-).
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics
Mechanism of Action
The mechanism of action of hydroxy(triphenyl)borate(1-) involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, such as:
Catalysis: It can catalyze reactions by stabilizing transition states and intermediates.
Coordination: The boron atom can coordinate with other atoms or molecules, forming stable complexes.
Electron Transfer: It can facilitate electron transfer processes, making it useful in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylborane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Triphenylborate Esters: Contain ester groups instead of the hydroxyl group, leading to different reactivity.
Borohydride Derivatives: Have hydrogen atoms bonded to boron, making them strong reducing agents.
Uniqueness
Hydroxy(triphenyl)borate(1-) is unique due to its combination of stability and reactivity. The presence of the hydroxyl group allows it to participate in a wider range of reactions compared to its analogs. Its ability to act as both a Lewis acid and a nucleophile makes it a versatile reagent in various chemical processes .
Properties
CAS No. |
40905-43-9 |
|---|---|
Molecular Formula |
C18H16BO- |
Molecular Weight |
259.1 g/mol |
IUPAC Name |
hydroxy(triphenyl)boranuide |
InChI |
InChI=1S/C18H16BO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H/q-1 |
InChI Key |
AAAHTTDMVMAHMO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


